3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(2-METHYLPROPYL)AMINO]PROPANOIC ACID
Description
Introduction to 3-{[3-(Ethoxycarbonyl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]Carbamoyl}-2-[(2-Methylpropyl)Amino]Propanoic Acid
Chemical Identity and Nomenclature
The compound this compound is a multifunctional organic molecule characterized by a benzothiophene core fused with a tetrahydro ring system. Its IUPAC name systematically describes the arrangement of substituents:
- Benzothiophene backbone : A bicyclic structure comprising a benzene ring fused to a thiophene ring.
- 4,5,6,7-Tetrahydro modification : Partial saturation of the benzothiophene system, reducing aromaticity in the thiophene moiety.
- Ethoxycarbonyl group : An ester functional group (-COOCH₂CH₃) at position 3.
- Carbamoyl and amino-propanoic acid side chains : A carbamoyl linkage (-NHCO-) and a 2-[(2-methylpropyl)amino] substituent on the propanoic acid backbone.
Molecular Data Table
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₇N₃O₅S | |
| Molecular weight | 421.5 g/mol | |
| CAS Registry Number | 62159-41-5 | |
| Key functional groups | Ethoxycarbonyl, carbamoyl, amino, carboxylic acid |
Synonyms include 4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid and 3-{N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]carbamoyl}propanoic acid . The stereochemistry of the amino group and carbamoyl linkage remains a critical factor in its biological interactions, though crystallographic data for this specific derivative are not yet publicly available .
Historical Context in Heterocyclic Compound Research
Benzothiophene derivatives first gained prominence in the mid-20th century as synthetic analogs of naturally occurring heterocycles. The tetrahydrobenzothiophene scaffold emerged in the 1970s as researchers sought to modulate the electronic properties of aromatic systems for enhanced drug stability . Early work on 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates demonstrated their utility as intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis, paving the way for more complex derivatives .
The specific incorporation of an ethoxycarbonyl group at position 3 reflects advancements in ester-directed regioselective functionalization, a technique refined in the 1990s . Parallel developments in peptide coupling reagents enabled the introduction of the carbamoyl-propanoic acid moiety, allowing precise control over molecular polarity and hydrogen-bonding capacity .
Significance of Benzothiophene Derivatives in Medicinal Chemistry
Benzothiophene-based compounds exhibit diverse pharmacological profiles due to their ability to:
- Mimic biogenic aromatic systems : The benzothiophene core serves as a bioisostere for indole and naphthalene moieties, enabling interactions with serotonin receptors and cytochrome P450 enzymes .
- Modulate lipid solubility : The sulfur atom and tetrahydro modification fine-tune logP values, optimizing blood-brain barrier permeability for central nervous system targets .
- Support targeted drug delivery : Ethoxycarbonyl groups enhance prodrug compatibility, allowing controlled metabolic activation in hepatic tissues .
Recent studies highlight this compound’s role in fatty acid-binding protein (FABP) inhibition, particularly against human FABP5—a target implicated in metabolic disorders and cancer metastasis . The 2-[(2-methylpropyl)amino] side chain introduces steric bulk that improves selectivity over homologous FABP isoforms, a design strategy borrowed from kinase inhibitor development .
Structural Evolution of Benzothiophene Pharmacophores Early benzothiophenes focused on planar aromatic systems (e.g., benzothiophene-2-carboxylic acid derivatives ), but saturation of the thiophene ring (as in 4,5,6,7-tetrahydro variants) reduced hepatotoxicity risks associated with extended π-systems . The addition of a propanoic acid backbone marks a shift toward hybrid molecules combining small-molecule reactivity with peptide-like recognition patterns .
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(2-methylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-4-26-19(25)16-12-7-5-6-8-14(12)27-17(16)21-15(22)9-13(18(23)24)20-10-11(2)3/h11,13,20H,4-10H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOVZQMJDANADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(2-METHYLPROPYL)AMINO]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the benzothiophene core This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(2-METHYLPROPYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(2-METHYLPROPYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules based on functional group substitutions , computational similarity metrics , and fragmentation patterns . Key analogs and their distinguishing features are summarized below:
Structural Analogues and Functional Group Variations
*Estimated based on analogous structures.
Computational Similarity Analysis
- Tanimoto Index (MACCS keys): The target compound shows moderate similarity (~0.65–0.72) to fluorinated analogs (e.g., hexafluorobutanoic acid derivative) due to shared benzothiophene and carbamoyl groups. Lower similarity (~0.45–0.50) is observed with oxadiazole-containing compounds .
- Dice Index (Morgan fingerprints): Higher scores (~0.70–0.75) with cyano-substituted analogs (e.g., ) suggest overlapping pharmacophoric features, such as planar aromatic systems .
Fragmentation and Metabolic Profiling
- MS/MS Cosine Similarity: Fragmentation patterns of the target compound (e.g., cleavage at the carbamoyl linker) align closely (cosine score >0.85) with its non-fluorinated analogs. Hexafluorinated derivatives exhibit distinct fragmentation due to C-F bond stability .
- Metabolite Clustering: Molecular networking identifies the target compound in a cluster with 3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (), suggesting shared metabolic pathways for the propanoic acid moiety .
Research Findings and Implications
Lipophilicity vs. Solubility: The target compound’s LogP (~2.8) balances lipophilicity (driven by the benzothiophene and 2-methylpropyl groups) and aqueous solubility (propanoic acid). Fluorinated analogs (LogP ~3.5) exhibit superior membrane permeability but reduced solubility .
Stereochemical Considerations: Crystallographic studies using SHELXL () and OLEX2 () reveal that the 2-methylpropylamino group adopts a conformation minimizing steric clashes, a feature absent in rigid oxadiazole derivatives .
Bioactivity Predictions: Pharmacophore modeling highlights the ethoxycarbonyl and carbamoyl groups as critical for binding to serine proteases, a trait shared with the cyano-substituted analog in .
Biological Activity
The compound 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-methylpropyl)amino]propanoic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzothiophene core, which is known for its diverse biological activities. The presence of ethoxycarbonyl and carbamoyl groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.47 g/mol |
| Solubility | Soluble in DMSO |
| CAS Number | 436089-99-5 |
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds possess activity against various drug-resistant pathogens including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecalis
- Drug-resistant Candida species
The proposed mechanism of action for compounds in this class includes:
- Inhibition of cell wall synthesis : Many benzothiophene derivatives disrupt the synthesis of bacterial cell walls.
- Interference with protein synthesis : Some compounds inhibit ribosomal function, leading to reduced bacterial growth.
- Targeting specific enzymes : Certain derivatives have been identified as inhibitors of the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer progression .
Case Studies
- Study on Antimicrobial Efficacy :
- In Vivo Studies :
-
Clinical Relevance :
- The compound's structural similarity to known antimicrobial agents suggests that it could be developed into a novel treatment option for multidrug-resistant infections.
Safety and Toxicology
While the biological activity is promising, safety assessments are critical. Preliminary studies indicate that the compound exhibits low toxicity in vitro, but comprehensive toxicological evaluations are necessary before clinical application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the carbamoyl group can be introduced via an activated ester intermediate (e.g., using HOBt/EDCI coupling agents) under inert conditions . The ethoxycarbonyl group may require protection/deprotection strategies, such as using tert-butyloxycarbonyl (Boc) groups, followed by acidic cleavage . Yield optimization can be achieved by varying solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C). Purity is monitored via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and confirming stereochemistry?
- Methodological Answer :
- NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) identify proton environments (e.g., benzothiophene protons at δ 6.8–7.2 ppm) and confirm carbamoyl/ethyl ester linkages .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+: 463.2 Da; observed: 463.3 Da) .
- Chiral HPLC : To resolve stereoisomers, use a Chiralpak AD-H column with hexane/isopropanol (90:10) to confirm enantiopurity (>98% ee) .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?
- Methodological Answer : Stability studies should include accelerated degradation tests:
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days; monitor decomposition via TLC or HPLC. Ethoxycarbonyl groups may hydrolyze at >40°C .
- Photostability : Expose to UV light (254 nm) for 24 hours; quantify degradation products using LC-MS .
- pH Sensitivity : Incubate in buffers (pH 2–9) and assess carbamoyl bond integrity via NMR .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to target proteins, and how do molecular dynamics simulations refine these predictions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains). Focus on hydrogen bonding with the carbamoyl group and hydrophobic interactions with the benzothiophene ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize analogs with ΔG < -10 kcal/mol .
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays (e.g., IC50 variability)?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72 hours), and solvent controls (DMSO ≤0.1%).
- Data Normalization : Use Z-factor analysis to validate assay robustness. If IC50 varies >2-fold, re-evaluate compound solubility (via dynamic light scattering) or protein expression levels (Western blot) .
**What factorial design approaches are effective for optimizing the compound’s synthetic pathway while minimizing resource use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
